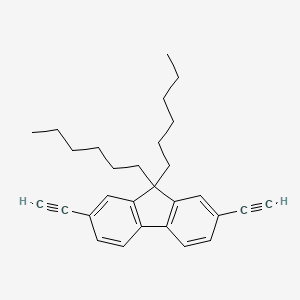
2,7-Diethynyl-9,9-dihexylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diethynyl-9,9-dihexylfluorene is a fluorene derivative characterized by the presence of ethynyl groups at the 2 and 7 positions and hexyl groups at the 9 position. This compound is notable for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of liquid crystals and organic electronics .
Preparation Methods
The synthesis of 2,7-Diethynyl-9,9-dihexylfluorene typically involves a multi-step process. One common method starts with the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene, followed by deprotection to yield the final product . The reaction conditions often include the use of palladium catalysts and copper iodide in an inert atmosphere, such as nitrogen .
Chemical Reactions Analysis
2,7-Diethynyl-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or quinones under specific conditions.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Diethynyl-9,9-dihexylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioimaging and biosensing due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2,7-Diethynyl-9,9-dihexylfluorene exerts its effects is primarily related to its electronic and structural properties. The ethynyl groups contribute to the compound’s conjugation and electron delocalization, enhancing its photophysical properties. These features make it an effective component in light-emitting and light-absorbing applications . The molecular targets and pathways involved are typically related to its interaction with other organic molecules and materials in electronic devices.
Comparison with Similar Compounds
2,7-Diethynyl-9,9-dihexylfluorene can be compared with other fluorene derivatives such as:
2,7-Dibromo-9,9-dihexylfluorene: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the ethynyl groups.
2,7-Diethynyl-9,9-dioctylfluorene: Similar to this compound but with octyl groups instead of hexyl groups, affecting its solubility and electronic properties.
The uniqueness of this compound lies in its specific combination of ethynyl and hexyl groups, which confer distinct photophysical and electronic properties, making it particularly suitable for applications in organic electronics and liquid crystals .
Properties
Molecular Formula |
C29H34 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2,7-diethynyl-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H34/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h3-4,15-18,21-22H,5-6,9-14,19-20H2,1-2H3 |
InChI Key |
YWZACOPYIXYBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


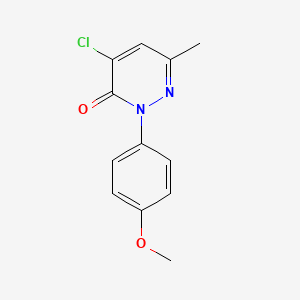
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
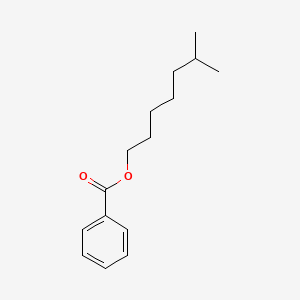


![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
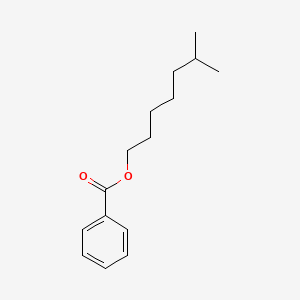
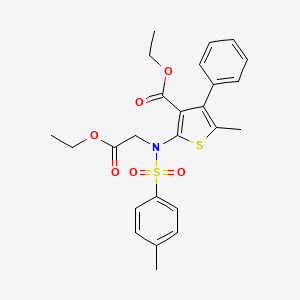
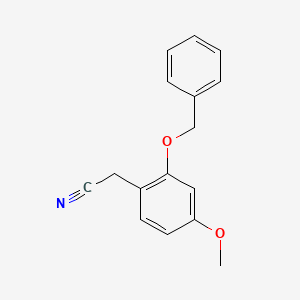

![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)



